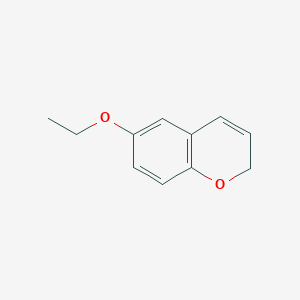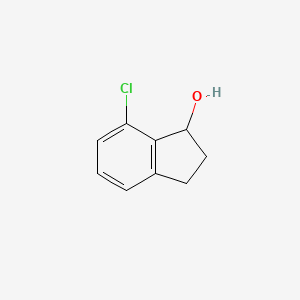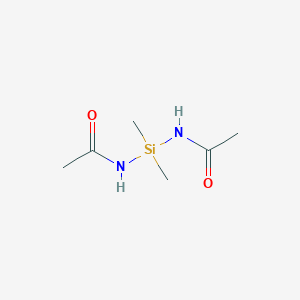
1H-indole-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3,5-dicarbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The structure of this compound consists of an indole ring with two cyano groups attached at the 3rd and 5th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Indole-3,5-dicarbonitrile can be synthesized through various methods. One common approach involves the reaction of indole-3-carboxaldehyde with malononitrile under basic conditions to form the corresponding dicarbonitrile derivative. The reaction typically proceeds via a Knoevenagel condensation followed by cyclization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Introduction of various substituents on the indole ring.
Aplicaciones Científicas De Investigación
1H-Indole-3,5-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-indole-3,5-dicarbonitrile involves its interaction with various molecular targets. The cyano groups and indole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparación Con Compuestos Similares
Indole-3-carboxaldehyde: A precursor in the synthesis of 1H-indole-3,5-dicarbonitrile.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carboxylic acid: Another indole derivative with different functional groups.
Uniqueness: this compound is unique due to the presence of two cyano groups, which impart distinct chemical reactivity and potential biological activities. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and drug development.
Propiedades
Fórmula molecular |
C10H5N3 |
|---|---|
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
1H-indole-3,5-dicarbonitrile |
InChI |
InChI=1S/C10H5N3/c11-4-7-1-2-10-9(3-7)8(5-12)6-13-10/h1-3,6,13H |
Clave InChI |
GTZRPJCMIRDPCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C#N)C(=CN2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Naphtho[2,3-B]oxet-2-one](/img/structure/B11915193.png)

![3-Methyl-1,3-diazaspiro[4.5]decan-2-one](/img/structure/B11915202.png)






![1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11915256.png)

![2-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11915269.png)

